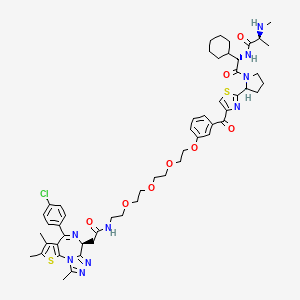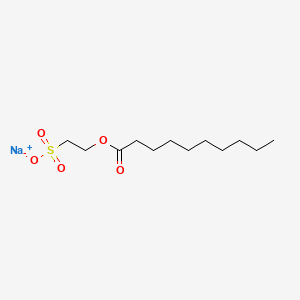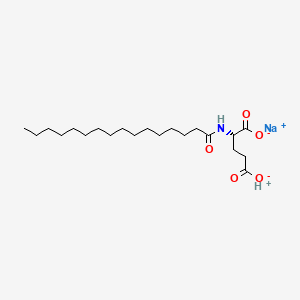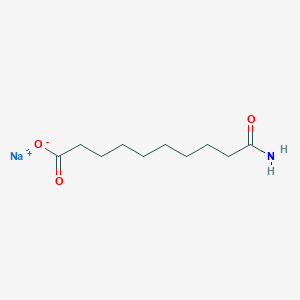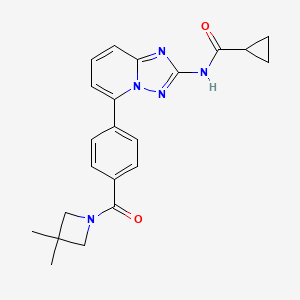![molecular formula C27H27N5O5 B610975 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide CAS No. 1164153-22-3](/img/structure/B610975.png)
3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
Vue d'ensemble
Description
Potent, selective JNK3 inhibitor (IC50 values are 7 nM and 20 μM for JNK3 and p38, respectively).
SR 3576 is a JNK3 inhibitor (IC50 = 7 nM). It is selective for JNK3 over JNK1 and p38 MAP kinase (IC50s = 0.17 and >20 µM, respectively). It inhibits c-Jun phosphorylation in INS-1 cells (IC50 = 1.3 µM).
SR-3576 is a potent JNK3 inhibitor that is highly selective over p38.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Potential
- Compounds derived from 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole have shown antimicrobial and antioxidant activities. Specifically, certain derivatives exhibited strong antioxidant activity, suggesting their potential in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Antitubercular Activities
- Synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been found to possess promising antitubercular activities against Mycobacterium tuberculosis, with certain compounds displaying significant activity without toxicity against normal cell lines (Nayak et al., 2016).
Anticancer Evaluation
- A series of derivatives, starting from compounds like 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, were synthesized and evaluated for anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than reference drugs, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Biological Evaluation
- Benzamide derivatives synthesized using antipyrine, a compound of interest in drug chemistry, showed potential biological applications, including inhibitory potential against human recombinant alkaline phosphatase and human ecto-5'-nucleotidases. These compounds are considered significant for further applications in medicinal chemistry (Saeed et al., 2015).
Herbicidal Activity
- Novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, synthesized for herbicidal activity, showed significant effectiveness against various weeds, indicating potential as herbicides (Ohno et al., 2004).
Mécanisme D'action
Target of Action
SR 3576, also known as Aminopyrazole inhibitor 3576, is a highly potent and selective inhibitor of JNK3 . JNK3 is a member of the c-Jun N-terminal kinases (JNK) family, which plays a crucial role in cellular processes such as inflammation, apoptosis, and cellular differentiation .
Mode of Action
SR 3576 interacts with JNK3 by binding to its active site, thereby inhibiting its activity . The inhibition of JNK3 by SR 3576 is highly potent, with an IC50 value of 7 nM , indicating that it can effectively inhibit JNK3 even at low concentrations.
Biochemical Pathways
The primary biochemical pathway affected by SR 3576 is the MAPK/ERK pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting JNK3, SR 3576 can modulate the MAPK/ERK pathway, potentially leading to altered cellular responses.
Pharmacokinetics
It is known that sr 3576 is soluble in dmso , which suggests that it could be administered in a solution form for better absorption and bioavailability
Result of Action
The inhibition of JNK3 by SR 3576 can lead to changes in cellular responses, given the role of JNK3 in cellular processes such as inflammation and apoptosis . .
Analyse Biochimique
Biochemical Properties
SR 3576 interacts with JNK3, a protein kinase involved in various cellular processes such as inflammation, apoptosis, and cell differentiation . The IC50 values for JNK3 and p38 are 7 nM and 20 μM, respectively, indicating its high selectivity for JNK3 .
Cellular Effects
The compound exerts its effects on various types of cells, particularly neurons. It has been shown to protect human dopaminergic neurons against neurotoxin-induced mitochondrial dysfunction .
Molecular Mechanism
SR 3576 exerts its effects at the molecular level by inhibiting JNK3. This inhibition is achieved through binding interactions with the kinase, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO to 100 mM and is stable under desiccating conditions .
Metabolic Pathways
Given its role as a JNK3 inhibitor, it likely interacts with enzymes and cofactors involved in the JNK signaling pathway .
Transport and Distribution
Given its solubility in DMSO, it is likely that it can readily diffuse across cell membranes .
Subcellular Localization
Given its role as a JNK3 inhibitor, it is likely that it localizes to areas where JNK3 is present, such as the cytoplasm and nucleus .
Propriétés
IUPAC Name |
3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAYLZZDJGFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743977 | |
| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1164153-22-3 | |
| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)
![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)

